molecular formula C13H13BrN4O2S B2455775 N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097935-60-7

N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2455775
CAS RN: 2097935-60-7
M. Wt: 369.24
InChI Key: GDGGGOFFGRKMLR-UHFFFAOYSA-N
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Description

“N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine” is a chemical compound with the molecular formula C13H13BrN4O2S and a molecular weight of 369.24. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . It also has a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring and a pyridazine ring. The azetidine ring is a four-membered heterocyclic ring containing one nitrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated innovative methods for constructing complex heterocyclic compounds, including those related to N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine. For instance, the intramolecular azide to alkene 1,3-dipolar cycloadditions have been utilized for the synthesis of pyrrolobenzodiazepines and azetidino-benzodiazepines, showcasing a strategy for generating imine-, triazoline-, or aziridine-containing heterocycles, which are potent classes of antitumor antibiotics (Hemming et al., 2014). Similarly, a green and practical approach has been developed for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, compounds comprised of both pyrrole and 2-azetidinone moieties, using microwave irradiation, which may find application in developing pharmacologically active molecules (Bandyopadhyay et al., 2013).

Pharmacological Applications

Investigations into the pharmacological activities of compounds featuring the azetidinone moiety have been conducted, with findings indicating potential antidepressant and nootropic effects. A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlighted the significance of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, paving the way for the development of more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

properties

IUPAC Name

N-[1-(2-bromophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)16-13-6-3-7-15-17-13/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGGGOFFGRKMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

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